2-Descarboxy-2-cyano Telmisartan

Description

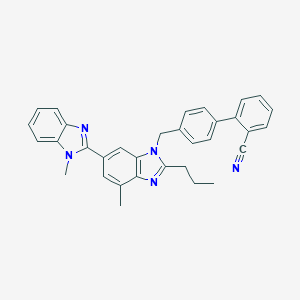

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEVZYAEXURSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162790 | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144702-27-2 | |

| Record name | 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144702-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DESCARBOXY-2-CYANO TELMISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M0GXG1XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Descarboxy-2-cyano Telmisartan (Telmisartan Impurity G)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-Descarboxy-2-cyano Telmisartan, a significant process-related impurity of the angiotensin II receptor blocker, Telmisartan. Understanding the characteristics of this impurity is crucial for the quality control, safety, and efficacy of the active pharmaceutical ingredient (API).

Introduction

This compound, also known as Telmisartan Impurity G, is a key impurity that can arise during the synthesis of Telmisartan.[1] Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory requirements. This document delves into the identification, physicochemical properties, synthesis, analytical methodologies, and the limitedly understood pharmacological context of this compound.

Chemical Identity and Nomenclature

A clear and unambiguous identification of any chemical entity is fundamental for scientific discourse. This compound is known by several synonyms, and its systematic name provides a precise structural description.

| Identifier | Value | Source(s) |

| IUPAC Name | 4'-[(1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile | [2] |

| Synonyms | Telmisartan Impurity G, Telmisartan EP Impurity G, Telmisartan Cyano Analog | [1][3] |

| CAS Number | 144702-27-2 | [2] |

| Molecular Formula | C₃₃H₂₉N₅ | [2] |

| Molecular Weight | 495.62 g/mol | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its isolation, characterization, and the development of analytical methods.

| Property | Value | Source(s) |

| Melting Point | 181.2 - 197 °C | [4] |

| Boiling Point | 775.1 ± 70.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Practically insoluble in water (6µg/L at 20°C). | [4] |

| pKa | 4.99 ± 0.10 (Predicted) | [4] |

| Appearance | White to Off-White Solid | [4] |

Synthesis and Formation

While a specific, detailed synthesis protocol for this compound is not extensively published, its formation is understood to be a process-related impurity in the synthesis of Telmisartan. A plausible synthetic route can be inferred from the known synthesis of Telmisartan and its other impurities.

The synthesis likely involves the coupling of two key intermediates:

-

2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole : This bibenzimidazole core is a crucial precursor in Telmisartan synthesis. Its preparation is well-documented and involves the condensation of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine.[1][5]

-

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile : This biphenyl moiety provides the "tail" of the molecule.

The final step would be the N-alkylation of the bibenzimidazole core with the brominated biphenyl derivative in the presence of a base.

A patent describing the synthesis of a novel Telmisartan impurity outlines a general method involving the condensation of Telmisartan with 4'-bromomethyl diphenyl-2-carboxylic acid tert-butyl ester, followed by hydrolysis.[6] While not identical, this process highlights the key bond-forming reaction.

Analytical Characterization

The detection and quantification of this compound in Telmisartan API are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

High-Performance Liquid Chromatography (HPLC)

Several stability-indicating HPLC methods have been developed for the analysis of Telmisartan and its impurities.[7][8] A typical method involves a reversed-phase column with a gradient elution.

Example HPLC Method:

-

Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[7]

-

Mobile Phase A: 0.05% Trifluoroacetic acid in water[7]

-

Mobile Phase B: Acetonitrile[7]

-

Elution: Gradient[7]

-

Detection: UV at 230 nm[7]

This method has been shown to effectively separate Telmisartan from its known process-related and degradation impurities.[7]

Spectroscopic Data

Detailed public-domain spectroscopic data for this compound is scarce. However, commercial suppliers of this reference standard often provide a comprehensive certificate of analysis that includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance): While specific peak assignments are not publicly available, the spectrum would be expected to show characteristic signals for the aromatic protons of the benzimidazole and biphenyl rings, the methyl and propyl groups, and the methylene bridge. A supporting information document for a related synthesis provides some ¹H NMR data for a similar structure which could be used for comparative purposes.[9]

-

Mass Spectrometry (MS): Mass spectral data is crucial for confirming the molecular weight of the impurity.[3][10] The expected molecular ion peak would correspond to its molecular weight of 495.62 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H, C=N, and C≡N stretching vibrations.[10]

Pharmacological and Toxicological Context

There is a notable absence of specific pharmacological or toxicological data for this compound in publicly available literature. As a process-related impurity, its biological activity is not the primary focus of research. However, the potential for biological activity cannot be dismissed.

Telmisartan itself is a potent angiotensin II receptor antagonist with a well-established safety profile.[11] Some studies have explored the biological activities of Telmisartan derivatives, indicating that modifications to the core structure can lead to varied pharmacological effects, including potential anticancer properties.[12]

Given the structural similarity to the parent drug, it is plausible that this compound could interact with biological targets. However, without specific studies, its pharmacological profile remains speculative. The primary concern from a drug development perspective is its potential to impact the safety and efficacy of the Telmisartan drug product. Therefore, its levels are strictly controlled based on regulatory guidelines for pharmaceutical impurities. In silico (computational) toxicity prediction tools could be employed to estimate the potential toxicity of this impurity in the absence of experimental data.[13][14]

Conclusion

This compound is a critical process-related impurity in the synthesis of Telmisartan. A thorough understanding of its chemical properties, including its identity, physicochemical characteristics, and analytical behavior, is essential for pharmaceutical scientists and researchers. While a detailed synthesis protocol and comprehensive public spectroscopic and pharmacological data are limited, this guide provides a consolidated overview of the current knowledge. The continued development of robust analytical methods for its detection and control will remain a key aspect of ensuring the quality and safety of Telmisartan.

References

-

Shrivastava, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies, 2(2), 145-161. [Link]

- Al-Sabri, A. M., et al. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research & Allied Sciences, 10(2).

- Google Patents. (2018). Novel impurity of telmisartan and synthesis method thereof.

-

PubMed. (2024). A Multi-Analyte LC-MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan. [Link]

-

Pharmaffiliates. Telmisartan-impurities. [Link]

-

ResearchGate. (2013). Synthesis of telmisartan impurity B. [Link]

-

PubMed. (2013). Synthesis of telmisartan impurity B. [Link]

-

PubMed. (2023). Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents. [Link]

-

Saitraders. (n.d.). Telmisartan EP Impurity G. [Link]

-

Watson International Ltd. (n.d.). 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl]-[1,1′-biphenyl]-2-carbonitrile. [Link]

-

Chemical Methodologies. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. [Link]

- Google Patents. (2012).

-

ResearchGate. (2018). Mass spectra of telmisartan Purity and Molecular Weight of Drug by UPLC-MS 28. [Link]

- Google Patents. (2007). Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle)

-

Pharmaffiliates. (n.d.). Telmisartan - Impurity G. [Link]

-

GLP Pharma Standards. (n.d.). Telmisartan EP Impurity G. [Link]

-

ResearchGate. (2023). Expanding telmisartan's therapeutic horizon: exploring its multifaceted mechanisms beyond cardiovascular disorders. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. [Link]

-

PubChem. (n.d.). Telmisartan. [Link]

-

ResearchGate. (n.d.). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. [Link]

-

Wikipedia. (n.d.). Telmisartan. [Link]

-

ResearchGate. (n.d.). Telmisartan: A review of its pharmacodynamic and pharmacokinetic properties. [Link]

-

Watson International Ltd. (n.d.). Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]. [Link]

-

LookChem. (n.d.). 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole. [Link]

-

Acanthus Research Inc. (n.d.). 4'-[(1,4'-dimethyl-2'-propyl [2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid Archives. [Link]

-

PubChem. (n.d.). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester. [Link]

-

Manipal Research Portal. (2018). In silico prediction coupled with in vitro experiments and absorption modeling to study the inclusion complex of telmisartan with modified beta-cyclodextrin. [Link]

-

ResearchGate. (n.d.). In silico prediction coupled with in vitro experiments and absorption modeling to study the inclusion complex of telmisartan with modified beta-cyclodextrin. [Link]

-

LookChem. (n.d.). Cas 152628-02-9,2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole. [Link]

-

CAS Common Chemistry. (n.d.). 2-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole. [Link]

-

ResearchGate. (n.d.). Low Level Quantification of Potential Genotoxic Impurities In Telmisartan Drug Substance by HPLC. [Link]

Sources

- 1. CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. 144702-27-2 CAS MSDS (propyl[2,6'-bi-1H-benzimidazol]-1'-yl]methyl]-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 [chemicalbook.com]

- 6. CN106008357A - Novel impurity of telmisartan and synthesis method thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemmethod.com [chemmethod.com]

- 9. rsc.org [rsc.org]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. researcher.manipal.edu [researcher.manipal.edu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Descarboxy-2-cyano Telmisartan (CAS No. 144702-27-2)

Abstract

This technical guide provides a comprehensive overview of 2-Descarboxy-2-cyano Telmisartan, a critical intermediate and known impurity in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[1][2] Identified as Telmisartan EP Impurity G, this document delineates its physicochemical properties, provides detailed synthetic pathways, and outlines robust analytical methodologies for its identification and quantification.[3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering expert insights into the handling and characterization of this significant compound.

Introduction and Significance

This compound, also known by synonyms such as Telmisartan Cyano Analog and Telmisartan EP Impurity G, is a molecule of significant interest in the pharmaceutical industry.[5][6][7] Its primary relevance lies in its role as the direct precursor to Telmisartan, a widely prescribed antihypertensive medication.[8] The final step in many commercial syntheses of Telmisartan involves the hydrolysis of the nitrile group of this compound to a carboxylic acid.[9][10][11] Consequently, it is also a potential process-related impurity in the final drug substance. The effective monitoring and control of this impurity are mandated by regulatory bodies to ensure the safety and efficacy of Telmisartan formulations.[6] This guide will provide the foundational knowledge for understanding and managing this compound in a research and development or quality control setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, analysis, and handling. The key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 144702-27-2 | [3][7][12] |

| Molecular Formula | C₃₃H₂₉N₅ | [3][4][7][12] |

| Molecular Weight | 495.62 g/mol | [12] |

| IUPAC Name | 4'-[[4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carbonitrile | [5] |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in Methanol and DMSO | [7] |

| Melting Point | 189-197 °C |

Synthesis of this compound

The synthesis of this compound is a critical step in the overall production of Telmisartan. The most common synthetic route involves the N-alkylation of the bis-benzimidazole precursor with a substituted biphenyl methane derivative.

Synthetic Pathway Overview

The synthesis initiates with the reaction of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.

Detailed Experimental Protocol

The following protocol is a representative procedure based on methodologies described in the patent literature.[8][13]

Materials:

-

2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole

-

4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

-

Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole in acetone.

-

Addition of Base: Add powdered potassium hydroxide to the solution with stirring at room temperature (20-25°C).

-

Addition of Alkylating Agent: To the stirred mixture, add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

-

Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, the product can be isolated by filtration. The crude product is then washed sequentially with chilled acetone and water to remove unreacted starting materials and inorganic salts.

-

Drying: The isolated solid is dried under vacuum at an elevated temperature (e.g., 80°C) to yield this compound.

Conversion to Telmisartan

The primary utility of this compound is its conversion to Telmisartan via hydrolysis of the nitrile group.

Hydrolysis Reaction

This transformation can be achieved under either basic or acidic conditions, with basic hydrolysis being more commonly reported in industrial processes.

Experimental Protocol for Basic Hydrolysis

The following protocol is based on procedures outlined in various patents.[8][10][13]

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Water

-

Acetic acid or Hydrochloric acid for acidification

Procedure:

-

Reaction Setup: In a high-temperature reaction vessel, suspend this compound in ethylene glycol.

-

Addition of Base: Add potassium hydroxide and a small amount of water to the mixture.

-

Heating: Heat the reaction mixture to 150-160°C with continuous stirring.

-

Reaction Monitoring: Monitor the disappearance of the starting material by HPLC. The reaction may take several hours to reach completion.

-

Work-up: After cooling, the reaction mixture is diluted with water.

-

Precipitation: The pH of the solution is adjusted to approximately 4-5 with acetic acid to precipitate the crude Telmisartan.

-

Purification: The precipitated solid is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) to yield high-purity Telmisartan.[14]

Analytical Characterization

The definitive identification and purity assessment of this compound require a combination of chromatographic and spectroscopic techniques. As a reference standard, it should be thoroughly characterized.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for monitoring its formation and consumption during the synthesis of Telmisartan. A stability-indicating method is crucial to separate it from Telmisartan and other related impurities.

Recommended HPLC Method: [15]

| Parameter | Condition |

| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C8 column |

| Mobile Phase A | 0.05% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is employed to ensure the separation of all related substances. A typical gradient might be: (Time(min)/%B): 0/13, 3/13, 7/25, 20/30, 30/40, 40/80, 46/13, 55/13. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

This method is adept at separating a multitude of process and degradation-related impurities of Telmisartan, including this compound.

Spectroscopic Characterization

A comprehensive characterization data package for a reference standard of this compound typically includes:[3]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, notably the nitrile (C≡N) stretch, which is absent in the final Telmisartan product.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

While specific spectra are proprietary to the manufacturers of reference standards, the expected data would be consistent with the established chemical structure.

Application in Drug Development and Quality Control

The primary application of this compound is as a qualified reference standard for:

-

Impurity Profiling: Identifying and quantifying its presence in batches of Telmisartan active pharmaceutical ingredient (API).

-

Method Development and Validation: Used as a marker to develop and validate analytical methods capable of separating and quantifying Telmisartan and its impurities.[4]

-

Forced Degradation Studies: Understanding the degradation pathways of Telmisartan under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help in identifying potential degradants, including the formation of this impurity.[15]

-

Regulatory Submissions: Essential for inclusion in drug master files (DMFs) and new drug applications (NDAs) to demonstrate control over impurities.[6]

Conclusion

This compound is a pivotal compound in the synthesis and quality control of Telmisartan. A comprehensive understanding of its synthesis, chemical properties, and analytical determination is indispensable for pharmaceutical scientists. The methodologies and insights provided in this guide serve as a valuable resource for ensuring the quality, safety, and regulatory compliance of Telmisartan.

References

- Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. (2018).

- Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method.

- Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related.

- Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological M

- Improved Process For The Prepar

- Process for the preparation of telmisartan.

- Telmisartan EP Impurities & USP Related Compounds. SynThink Research Chemicals.

- Telmisartan EP Impurity G | 144702-27-2. SynThink Research Chemicals.

- Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan and hydrochlorothiazide in tablet dosage forms.

- Telmisartan EP Impurity E | 884330-12-5. SynZeal.

- PROCESS FOR MANUFACTURE OF TELMISARTAN. Paper Digest.

- Telmisartan EP Impurity G | CAS 144702-27-2. Veeprho.

- CAS 144702-27-2 Telmisartan EP Impurity G. BOC Sciences.

- This compound-d3. LGC Standards.

- METHOD FOR THE PRODUCTION OF TELMISARTAN. Electronic Gazette.

- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS.

- TELMISARTAN PART 2/3.

- This compound. LGC Standards.

- Process for the preparation of telmisartan.

- Original approach for the synthesis of telmisartan. Reagents and conditions.

- TELMISARTAN PART 2/3. New Drug Approvals. (2015).

- This compound | CAS 144702-27-2. Santa Cruz Biotechnology.

- 1794883-47-8| Chemical Name : this compound-d3.

- Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library.

- Telmisartan EP Impurity G and Telmisartan Cyano Analog and this compound. Allmpus.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Telmisartan EP Impurity E | 884330-12-5 | SynZeal [synzeal.com]

- 5. veeprho.com [veeprho.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. allmpus.com [allmpus.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: TELMISARTAN PART 2/3 [orgspectroscopyint.blogspot.com]

- 9. "Improved Process For The Preparation Of Telmisartan" [quickcompany.in]

- 10. DE10314702A1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 11. Patent Details | Paper Digest [paperdigest.org]

- 12. scbt.com [scbt.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. rjpbcs.com [rjpbcs.com]

- 15. chemmethod.com [chemmethod.com]

An In-Depth Technical Guide to the Formation of 2-Descarboxy-2-cyano Telmisartan in Telmisartan Synthesis

Abstract

This technical guide provides a comprehensive analysis of the formation of the process-related impurity, 2-Descarboxy-2-cyano Telmisartan, during the synthesis of the angiotensin II receptor blocker, Telmisartan. This document is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of Telmisartan. We will explore the synthetic pathways where this impurity originates, delve into the chemical mechanisms of its formation, discuss analytical methodologies for its detection and quantification, and outline robust control strategies to mitigate its presence in the final active pharmaceutical ingredient (API). This guide emphasizes the principles of Quality by Design (QbD) to ensure a thorough understanding and control of this critical impurity.

Introduction: The Significance of Impurity Profiling in Telmisartan

Telmisartan, chemically known as 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxylic acid, is a widely prescribed antihypertensive medication.[1] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its active pharmaceutical ingredient (API).[2] The presence of impurities, even in minute quantities, can potentially alter the drug's efficacy, stability, and safety profile.[3] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2]

One such critical process-related impurity in the synthesis of Telmisartan is this compound, also identified in the European Pharmacopoeia as Telmisartan Impurity G.[4][5] This impurity is structurally identical to Telmisartan, with the exception of a nitrile group (-C≡N) in place of the carboxylic acid group (-COOH) on the biphenyl moiety. Its formation is directly linked to a specific and widely used synthetic route for Telmisartan, where it exists as a penultimate intermediate.[6][7] Incomplete conversion of this intermediate to the final API can result in its presence in the drug substance, necessitating strict control and monitoring.[8]

This guide will provide an in-depth examination of the formation, analysis, and control of this compound, offering a scientific foundation for process optimization and robust quality control in Telmisartan manufacturing.

Synthetic Origins and Formation Mechanism of this compound

The presence of this compound as an impurity is predominantly associated with a synthetic strategy that introduces the biphenyl moiety as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This route is favored for its efficiency but requires a critical final hydrolysis step to convert the nitrile to the required carboxylic acid.[6][7]

The "Cyano Route" to Telmisartan

A common and patented method for Telmisartan synthesis involves the N-alkylation of the pre-formed bis-benzimidazole intermediate, 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole, with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This reaction directly yields this compound. The final step is the hydrolysis of the nitrile group to the carboxylic acid to produce Telmisartan.[6][9][10]

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway illustrating the formation of this compound as a key intermediate.

Mechanism of Nitrile Hydrolysis

The conversion of this compound to Telmisartan is a critical hydrolysis reaction. This transformation can be catalyzed by either acid or base. In the industrial synthesis described in patent literature, strong basic conditions are typically employed.[6][7]

A patent for this process details a method using potassium hydroxide in a high-boiling solvent like ethylene glycol at elevated temperatures (e.g., 160°C) for an extended period (e.g., 13.5 hours).[6]

The mechanism of base-catalyzed nitrile hydrolysis proceeds in two main stages:

-

Nucleophilic attack of hydroxide: The hydroxide ion attacks the electrophilic carbon of the nitrile group, forming a hydroxy imine intermediate.

-

Tautomerization and subsequent hydrolysis: The intermediate tautomerizes to an amide (2-Descarboxy-2-carbamoyl Telmisartan), which is then further hydrolyzed under the harsh reaction conditions to the carboxylate salt. Subsequent acidification yields the final carboxylic acid, Telmisartan.

Sources

- 1. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oceanicpharmachem.com [oceanicpharmachem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Telmisartan EP Impurity B | 1026353-20-7 | SynZeal [synzeal.com]

- 5. allmpus.com [allmpus.com]

- 6. DE10314702A1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. chemmethod.com [chemmethod.com]

- 9. WO2010149565A1 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 10. US20040236113A1 - Process for manufacture of telmisartan - Google Patents [patents.google.com]

The Pharmacopeial Reference Standard of 2-Descarboxy-2-cyano Telmisartan (Telmisartan EP Impurity G): A Technical Guide

This guide provides a comprehensive technical overview of the pharmacopeial reference standard for 2-Descarboxy-2-cyano Telmisartan. Designated as Impurity G in the European Pharmacopoeia (Ph. Eur.), this compound is a critical process-related impurity of Telmisartan, an angiotensin II receptor blocker widely used in the management of hypertension.[1] For researchers, quality control analysts, and drug development professionals, a thorough understanding of this impurity's synthesis, characterization, and official analytical methodology is paramount for ensuring the quality, safety, and efficacy of Telmisartan drug substances and products.

This document delves into the official status of this compound as a reference standard, its synthesis, comprehensive characterization, and the detailed pharmacopeial analytical procedures for its control.

Introduction to Telmisartan and its Impurities

Telmisartan is a potent, long-acting, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[2] Its complex chemical structure, a substituted benzimidazole derivative, can give rise to several process-related impurities and degradation products during its synthesis and storage. Pharmacopeial monographs, such as the European Pharmacopoeia and the United States Pharmacopeia (USP), establish stringent limits for these impurities to ensure the final drug product's purity and safety.[3][4]

This compound, also known by its chemical name 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl]-[1,1′-biphenyl]-2-carbonitrile, is specifically identified and controlled as "Telmisartan Impurity G" in the European Pharmacopoeia.[1] It is a process impurity that can arise from the starting materials or intermediates used in the synthesis of the Telmisartan active pharmaceutical ingredient (API).

Official Status and Identification

The official status of this compound as a pharmacopeial reference standard is established by its inclusion in the European Pharmacopoeia. It is used as a qualified reference material for the identification and quantification of this specific impurity in Telmisartan drug substance.

Table 1: Chemical and Pharmacopeial Identification

| Identifier | Value | Source |

| Chemical Name | 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl]-[1,1′-biphenyl]-2-carbonitrile | IUPAC |

| Common Synonyms | This compound; Telmisartan Cyano Analog | Chemical Suppliers[5] |

| Pharmacopeial Designation | Telmisartan Impurity G | European Pharmacopoeia[3] |

| CAS Number | 144702-27-2 | Chemical Abstracts Service[1] |

| Molecular Formula | C₃₃H₂₉N₅ | N/A |

| Molecular Weight | 495.62 g/mol | N/A |

Synthesis of the Reference Standard

The synthesis of a reference standard must be robust and yield a product of high purity. While multiple synthetic routes for Telmisartan and its analogs exist, a common approach for generating Impurity G involves the N-alkylation of a key benzimidazole intermediate. The following proposed synthesis is based on established chemical principles for forming the Telmisartan core structure.

The key step is the reaction between the pre-formed bis-benzimidazole nucleus and a protected biphenyl nitrile derivative.

Diagram 1: Proposed Synthetic Pathway for Telmisartan Impurity G

Caption: Proposed synthesis of Telmisartan Impurity G via N-alkylation.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir the suspension.

-

Alkylation: Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 eq) in DMF dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Characterization and Qualification of the Reference Standard

A pharmacopeial reference standard must be thoroughly characterized to confirm its identity, purity, and potency. Commercial suppliers of "Telmisartan EP Impurity G" typically provide a comprehensive Certificate of Analysis (CoA) with the following data.[5]

Table 2: Analytical Characterization Data

| Analysis | Method | Expected Results |

| Identity | ¹H-NMR, ¹³C-NMR | Spectra consistent with the proposed structure of 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl]-[1,1′-biphenyl]-2-carbonitrile. |

| Identity | Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound (m/z [M+H]⁺ ≈ 496.25). |

| Identity | Infrared (IR) Spectroscopy | Absorption bands characteristic of the functional groups present in the molecule, including the nitrile (C≡N) stretch. |

| Purity | HPLC | Purity typically >98%, with specific reporting of any other impurities. |

| Thermal Properties | Thermogravimetric Analysis (TGA) | Provides information on solvent/water content and decomposition temperature. |

Pharmacopeial Analytical Method (European Pharmacopoeia)

The European Pharmacopoeia monograph for Telmisartan provides a specific liquid chromatography (HPLC) method for the determination of related substances, including Impurity G.

Diagram 2: HPLC Analysis Workflow

Sources

- 1. watson-int.com [watson-int.com]

- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method of telmisartan impurity B - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4'-[(1,4'-dimethyl-2'-propyl [2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid Archives - Acanthus Research [acanthusresearch.com]

A Comprehensive Technical Guide to 2-Descarboxy-2-cyano Telmisartan: An Essential Analysis for Pharmaceutical Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Telmisartan Manufacturing

Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] Its efficacy and safety are paramount, necessitating stringent control over the purity of the active pharmaceutical ingredient (API). In the landscape of pharmaceutical manufacturing, impurities are inevitable entities that can arise from various sources, including starting materials, intermediates, and degradation products.[2] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous identification, quantification, and control of these impurities to ensure the safety, efficacy, and stability of the final drug product.[3] This guide provides an in-depth technical exploration of a key process-related impurity in Telmisartan synthesis: 2-Descarboxy-2-cyano Telmisartan.

Unveiling the Impurity: Chemical Identity of this compound

This compound, also known as Telmisartan EP Impurity G, is a significant process-related impurity encountered during the synthesis of Telmisartan.[4][5] Its chemical structure is closely related to the final Telmisartan molecule, with the notable difference being the presence of a nitrile (-C≡N) group instead of a carboxylic acid (-COOH) group on one of the biphenyl rings.

Chemical Name: 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile[4][5] CAS Number: 144702-27-2[4][5] Molecular Formula: C₃₃H₂₉N₅[4][5] Molecular Weight: 495.62 g/mol [4]

The presence of this impurity is a direct indicator of an incomplete final hydrolysis step in a common synthetic route for Telmisartan. Its structural similarity to Telmisartan can pose a challenge for analytical separation and necessitates a well-developed and validated analytical method for its control.

Origin and Formation Pathway

The formation of this compound is intrinsically linked to a specific and widely used synthetic pathway for Telmisartan. This route involves the coupling of the pre-formed benzimidazole moiety with a biphenyl derivative. A key intermediate in this process is 4'-bromomethyl-2'-cyanobiphenyl.

The core reaction involves the alkylation of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole with 4'-bromomethyl-2'-cyanobiphenyl. This reaction forms the complete carbon skeleton of the molecule, with the biphenyl group attached to the benzimidazole core. The resulting intermediate is this compound. The final step of the synthesis is the hydrolysis of the cyano group to a carboxylic acid to yield Telmisartan.

If this hydrolysis is incomplete, this compound will be carried over as a process-related impurity in the final API.

Sources

"2-Descarboxy-2-cyano Telmisartan" molecular weight and formula

An In-Depth Technical Guide to 2-Descarboxy-2-cyano Telmisartan

Abstract: This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate and known impurity in the synthesis of the angiotensin II receptor antagonist, Telmisartan. The document details its fundamental physicochemical properties, its role in the manufacturing process, and the analytical methodologies essential for its detection and quantification. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the pharmaceutical analysis and manufacturing of Telmisartan.

Introduction to a Key Telmisartan Intermediate

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). In the multi-step synthesis of Telmisartan, various process-related impurities and intermediates are generated. One of the most significant of these is 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile, commonly known as this compound or Telmisartan EP Impurity G.[2][][4]

This compound is the direct precursor to Telmisartan, requiring only the hydrolysis of its nitrile group (-C≡N) to a carboxylic acid (-COOH) to yield the final API.[5] Consequently, its presence in the final drug product is a critical quality attribute that must be strictly controlled. Understanding the properties and analytical control of this intermediate is paramount for ensuring the safety, efficacy, and regulatory compliance of Telmisartan.[6] This guide provides the foundational knowledge and technical protocols required for its management.

Physicochemical Properties

The accurate identification and quantification of this compound rely on a clear understanding of its fundamental properties. These are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile | [2] |

| Common Synonyms | Telmisartan EP Impurity G, Telmisartan Cyano Analog | [2][][4] |

| CAS Number | 144702-27-2 | [2][7][8] |

| Molecular Formula | C₃₃H₂₉N₅ | [2][7][8] |

| Molecular Weight | 495.62 g/mol | [7][8] |

| Alternate Molecular Weight | 495.2423 g/mol | [2] |

| Appearance | Off-White Solid | [9] |

| Solubility | Soluble in Methanol, DMSO | [2] |

| Storage Conditions | 2-8 °C | [2] |

Note: Minor variations in molecular weight can arise from different calculation methods or isotopic composition, but for standard laboratory use, 495.62 g/mol is widely cited by major chemical suppliers.

A labeled analogue, this compound-d3, is also available for use as an internal standard in quantitative analytical studies.[10] It has a molecular formula of C₃₃H₂₆D₃N₅ and a molecular weight of approximately 498.64 g/mol .[10]

Role in Telmisartan Synthesis

This compound is not a degradation product but rather a key process intermediate in the final stage of Telmisartan synthesis. Its formation and subsequent conversion are critical steps that directly impact the purity of the final API.

Synthetic Pathway Context

The industrial synthesis of Telmisartan often involves the coupling of two primary benzimidazole-containing precursors, followed by the modification of a functional group on the biphenyl moiety. A common patented route involves the hydrolysis of the nitrile group of this compound as the final chemical transformation to produce Telmisartan.[5]

The diagram below illustrates this pivotal final step in the manufacturing process.

Caption: Final hydrolysis step in Telmisartan synthesis.

The causality for monitoring this compound is clear: incomplete hydrolysis directly results in its presence as an impurity in the final Telmisartan batch. Therefore, the reaction conditions (e.g., temperature, time, reagent concentration) must be meticulously optimized and controlled to drive the conversion to completion.[5]

Analytical Methodologies for Quantification

As a specified impurity in major pharmacopoeias, robust analytical methods are required for the routine detection and quantification of this compound in both the API and finished dosage forms.[6] High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its high specificity and sensitivity.[1][11]

Recommended Analytical Workflow

A validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the gold standard for impurity profiling. The workflow ensures that the method can separate the main component (Telmisartan) from its process-related impurities and any potential degradants.

Caption: General workflow for HPLC-based impurity analysis.

Representative HPLC Protocol

This protocol is a representative methodology based on published methods for Telmisartan impurity analysis.[11] It must be validated by the end-user for their specific matrix and equipment.

1. Materials and Reagents:

-

Reference Standard: this compound

-

Sample: Telmisartan API

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

-

Water (HPLC Grade)

-

Methanol (HPLC Grade, as diluent)

2. Chromatographic Conditions:

-

Column: Symmetry Shield RP-8 (150 mm x 4.6 mm, 3.5 µm) or equivalent

-

Mobile Phase A: 0.05% Trifluoroacetic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A time-based gradient shifting from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure separation of all components.

-

Flow Rate: 1.0 mL/min (representative)

-

Column Temperature: 25 °C

-

UV Detection: 230 nm

-

Injection Volume: 10 µL

3. Preparation of Solutions:

-

Diluent: Methanol

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in diluent to a final concentration corresponding to the specification limit (e.g., 0.1% of the sample concentration).

-

Sample Solution: Accurately weigh and dissolve the Telmisartan API in diluent to a final concentration of approximately 300 µg/mL.[11]

4. Validation and System Suitability:

-

Specificity: The method must demonstrate baseline resolution between Telmisartan and this compound.

-

Limit of Detection (LOD) & Quantitation (LOQ): The method's sensitivity must be established. The LOQ for this impurity is typically around 0.03% (w/w).[11]

-

Linearity, Accuracy, and Precision: These parameters must be validated across a range of concentrations to ensure the method is reliable and trustworthy.

Reference Standard Handling and Storage

As a crucial component of quality control, the integrity of the this compound reference standard is essential.

-

Intended Use: This material is for research and analytical purposes only and is not intended for diagnostic or therapeutic use.[7]

-

Storage: The compound should be stored in a well-sealed container at the recommended temperature of 2-8 °C to prevent degradation.[2]

-

Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid material or its solutions.

Conclusion

This compound is a fundamentally important molecule in the context of Telmisartan manufacturing. As the immediate synthetic precursor, its effective conversion and subsequent removal are defining factors in the purity of the final API. A thorough understanding of its physicochemical properties, coupled with the implementation of robust, validated analytical methods like RP-HPLC, forms the cornerstone of a comprehensive quality control strategy. This ensures that Telmisartan production meets the stringent purity and safety standards required by global regulatory bodies.

References

-

Allmpus Laboratories Pvt. Ltd. (n.d.). Telmisartan EP Impurity G and Telmisartan Cyano Analog and this compound. Allmpus. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound-d3. Pharmaffiliates. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). Telmisartan EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

-

Alfa Omega Pharma. (n.d.). Telmisartan Impurities. Alfa Omega Pharma. Available at: [Link]

-

Pharmaffiliates. (n.d.). Telmisartan-impurities. Pharmaffiliates. Available at: [Link]

-

Allmpus Laboratories Pvt. Ltd. (n.d.). Telmisartan EP Impurity A \ Telmisartan USP Related Compound A. Allmpus. Available at: [Link]

- Ries, U. J., et al. (2007). Process for manufacture of telmisartan. U.S. Patent No. 7,193,089 B2.

-

Al-Aani, H., & Al-Rekabi, A. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research and Applications, 6(3), 1045-1055. Available at: [Link]

-

Kumar, D., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies, 2(2), 145-156. Available at: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. allmpus.com [allmpus.com]

- 4. Telmisartan Impurities | 144701-48-4 Certified Reference Substance [alfaomegapharma.com]

- 5. US7193089B2 - Process for manufacture of telmisartan - Google Patents [patents.google.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. allmpus.com [allmpus.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chemmethod.com [chemmethod.com]

"2-Descarboxy-2-cyano Telmisartan" solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-Descarboxy-2-cyano Telmisartan

Authored by: Gemini, Senior Application Scientist

Abstract

The characterization of impurities is a critical aspect of drug development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This compound is a known impurity of Telmisartan, a widely prescribed angiotensin II receptor antagonist.[1][2] The physicochemical properties of such impurities, particularly aqueous solubility, are paramount as they influence bio-availability, potential toxicity, and the design of appropriate analytical methods and formulation strategies. This guide provides a comprehensive framework for determining the complete solubility profile of this compound. It synthesizes established pharmaceutical principles with detailed, field-proven methodologies, offering researchers and drug development professionals a robust roadmap for characterization. The protocols herein are grounded in international regulatory standards, ensuring the generation of reliable and defensible data.

Introduction: The Imperative of Impurity Characterization

Telmisartan is an orally administered antihypertensive agent.[3][4] From a regulatory and pharmaceutical standpoint, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low aqueous solubility.[3][4][5] This low solubility is a rate-limiting step for its absorption and is highly pH-dependent.[6][7]

This compound (CAS No: 144702-27-2) is a related substance of Telmisartan, where the carboxylic acid group at the 2-position of the biphenyl ring is replaced by a nitrile (cyano) group.[1][8][9]

Figure 1: Chemical Structures

| Compound | Structure | Molecular Formula | Molecular Weight |

| Telmisartan | C₃₃H₃₀N₄O₂ | 514.6 g/mol [10] | |

| This compound | C₃₃H₂₉N₅ | 495.62 g/mol [9] |

This structural modification is significant. The carboxylic acid group of Telmisartan is ionizable, contributing to its pH-dependent solubility profile—it is practically insoluble at physiological pH (3-7) but more soluble at extremely low or high pH.[6] The replacement with a non-ionizable, more lipophilic cyano group is hypothesized to further decrease aqueous solubility, particularly in the physiological pH range, potentially classifying it as a BCS Class II or even Class IV compound. A thorough understanding of its solubility is therefore not merely an academic exercise; it is essential for:

-

Risk Assessment: Understanding the potential for an impurity to dissolve and be absorbed in the gastrointestinal tract.

-

Formulation Design: Developing dosage forms where the impurity's behavior is well-controlled.

-

Analytical Method Development: Establishing appropriate solvent systems for chromatography and other analytical techniques.

This guide outlines the necessary experimental workflows to comprehensively define the thermodynamic (equilibrium) and kinetic solubility of this compound.

Foundational Concepts: Equilibrium vs. Kinetic Solubility

Understanding the distinction between equilibrium and kinetic solubility is fundamental to designing meaningful experiments and correctly interpreting the results.[11]

-

Equilibrium Solubility (Thermodynamic Solubility): This is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid substance at a specific temperature and pressure.[12] It is the most thermodynamically stable and true measure of solubility. The "shake-flask" method is the gold-standard for its determination and is crucial for BCS classification.[12][13][14]

-

Kinetic Solubility: This measurement is more relevant to early-stage drug discovery. It is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[15][16] Precipitation may occur if the compound's solubility limit is exceeded. Kinetic solubility is often higher than equilibrium solubility due to the formation of supersaturated solutions or amorphous precipitates.[11] It is a high-throughput method used to quickly assess a compound's dissolution behavior under non-equilibrium conditions.[11][17]

Experimental Design & Protocols

A multi-faceted approach is required to build a complete solubility profile. This involves determining solubility across a physiological pH range, in biorelevant media, and in various organic solvents.

Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This protocol is the cornerstone for regulatory submissions and BCS classification, designed in accordance with ICH and WHO guidelines.[14][18][19][20]

Causality: The pH of the gastrointestinal tract varies from highly acidic (pH 1.2) in the stomach to near-neutral (pH 6.8) in the lower intestine.[21] Determining solubility across this range is essential to predict in vivo dissolution.[22][23] The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing the most accurate and reliable solubility value.[12]

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare standard pharmacopoeial buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[20][24]

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume (e.g., 10 mL) of each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[25]

-

Equilibration: Place the sealed vials in an orbital shaker or similar agitation device maintained at 37 ± 1°C.[14][18] Agitate for a sufficient duration to reach equilibrium (typically 24 to 72 hours). To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a chemically inert 0.45 µm filter (e.g., PTFE).

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Quality Control: Perform each determination in at least triplicate.[19] Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[18][20] Optionally, the solid residue can be analyzed by Powder X-ray Diffraction (PXRD) to check for any polymorphic transformations during the study.[25]

Protocol: Kinetic Solubility Assay

This high-throughput assay is invaluable for rapid screening and formulation development, providing an early indication of potential solubility challenges.[11]

Causality: In early discovery and high-throughput screening, compounds are often handled as DMSO stock solutions.[26] This assay mimics the process of diluting a DMSO stock into an aqueous medium, which is a common scenario in in vitro biological assays.[17] It quickly identifies compounds prone to precipitation under these conditions.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[17]

-

Precipitate Detection/Quantification: Determine the amount of compound that remains in solution. Several methods can be used:

-

Nephelometry: Measures light scattering caused by precipitated particles.[27] This is a direct measure of insolubility.

-

Filtration/UV-Vis: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured by UV-Vis spectrophotometry.[11][17]

-

Filtration/LC-MS: For higher sensitivity and specificity, the filtrate is analyzed by LC-MS/MS.[28]

-

Solubility in Organic & Co-Solvent Systems

Causality: Data on solubility in organic solvents is crucial for developing analytical methods (e.g., HPLC mobile phases) and for formulation approaches like lipid-based delivery systems or co-solvent formulations.

Methodology: A simplified shake-flask method can be used.

-

Add excess solid to various solvents of interest (e.g., Methanol, Acetonitrile, Ethanol, Propylene Glycol, PEG 400). Note that some sources already indicate solubility in Methanol and DMSO.[29]

-

Agitate at a controlled temperature (e.g., 25°C) for 24 hours.

-

Separate the phases and quantify the supernatant concentration by a validated HPLC method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Equilibrium Solubility Data for this compound at 37°C

| Medium | pH (post-equilibration) | Mean Solubility (µg/mL) | Std. Dev. |

| 0.1 N HCl | 1.2 | [Experimental Value] | [+/-] |

| Acetate Buffer | 4.5 | [Experimental Value] | [+/-] |

| Phosphate Buffer | 6.8 | [Experimental Value] | [+/-] |

A plot of solubility versus pH is highly informative for visualizing the compound's behavior.

Interpretation & BCS Classification: The Biopharmaceutics Classification System is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[22][23][30]

Caption: Decision tree for BCS classification based on solubility and permeability data.

According to ICH guidelines, a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[18][31][32] Given that Telmisartan is a BCS Class II drug, and the cyano-impurity is likely less soluble, it is almost certain that this compound will be classified as a low solubility compound (Class II or IV). This finding would necessitate solubility enhancement strategies if it were to be developed as a standalone entity, and reinforces the need for strict control in the final Telmisartan drug product.

Conclusion

This technical guide provides a comprehensive, scientifically-grounded strategy for the full characterization of the solubility profile of this compound. By systematically applying the detailed protocols for equilibrium and kinetic solubility, researchers can generate the critical data needed to understand the physicochemical behavior of this important impurity. This knowledge is indispensable for informed decision-making throughout the drug development lifecycle, from risk assessment and analytical method development to the formulation of safe and effective pharmaceutical products. The principles and methodologies outlined here represent the current best practices in the pharmaceutical industry, ensuring data integrity and regulatory compliance.

References

-

Kausalya, J., et al. (2011). Solubility and Dissolution Enhancement Profile of Telmisartan using various techniques . International Journal of PharmTech Research, 3(3), 1737-1749. [Link]

-

Kinetic Solubility Assays Protocol . AxisPharm. [Link]

-

Biopharmaceutics Classification System . Wikipedia. [Link]

-

Equilibrium Solubility Assays Protocol . AxisPharm. [Link]

-

An Overview of the Biopharmaceutics Classification System (BCS) . GSC Online Press. [Link]

-

Paixão, P., et al. (2017). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review . AAPS PharmSciTech, 18(7), 2494-2506. [Link]

-

Biopharmaceutics Classification System (BCS) - An Overview . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

What is the BCS (Biopharmaceutical Classification System)? . Biorelevant.com. [Link]

-

Solubility and Dissolution Enhancement Profile of Telmisartan using various techniques . Sphinxsai.com. [Link]

-

Sahoo, S., et al. (2019). Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site . ACS Omega, 4(2), 3563-3572. [Link]

-

pH solubility profile of Telmisartan . ResearchGate. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery . Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? . ResearchGate. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . WHO. [Link]

-

ADME Solubility Assay . BioDuro. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries . Pharmaceutics, 13(3), 385. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

1236 SOLUBILITY MEASUREMENTS . ResearchGate. [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of BCS-based classification of APIs for biowaiver . WHO. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers . European Medicines Agency. [Link]

-

Compound solubility measurements for early drug discovery . Computational Chemistry. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O . Rheolution. [Link]

-

This compound-d3 . Pharmaffiliates. [Link]

-

Telmisartan EP Impurity G and Telmisartan Cyano Analog and this compound . Allmpus. [Link]

-

Telmisartan-impurities . Pharmaffiliates. [Link]

-

Yoo, J., et al. (2013). Solubilization of the poorly water soluble drug, telmisartan, using supercritical anti-solvent (SAS) process . International Journal of Pharmaceutics, 441(1-2), 530-537. [Link]

-

Dhibar, S., et al. (2024). Improvement of Solubility and Dissolution of Telmisartan by Solid Dispersion Technique . Indian Journal of Pharmaceutical Sciences, 86(2), 703-713. [Link]

-

Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium . Molecular Pharmaceutics, 17(5), 1437-1446. [Link]

-

Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities . ResearchGate. [Link]

-

Solubility data of telmisartan in various nonvolatile solvents . ResearchGate. [Link]

-

Telmisartan - Impurity G . Pharmaffiliates. [Link]

-

Al-khedr, A., et al. (2022). Enhancement of the Solubility and Dissolution Rate of Telmisartan by Surface Solid Dispersions Employing Superdisintegrants, Hydrophilic Polymers and Combined Carriers . Pharmaceutics, 14(11), 2419. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Solubility and Dissolution Enhancement Profile of Telmisartan using various techniques | Semantic Scholar [semanticscholar.org]

- 5. Solubilization of the poorly water soluble drug, telmisartan, using supercritical anti-solvent (SAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. who.int [who.int]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. enamine.net [enamine.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. database.ich.org [database.ich.org]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. ema.europa.eu [ema.europa.eu]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 23. gsconlinepress.com [gsconlinepress.com]

- 24. biorelevant.com [biorelevant.com]

- 25. researchgate.net [researchgate.net]

- 26. lup.lub.lu.se [lup.lub.lu.se]

- 27. rheolution.com [rheolution.com]

- 28. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 29. allmpus.com [allmpus.com]

- 30. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-Descarboxy-2-cyano Telmisartan

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 2-Descarboxy-2-cyano Telmisartan, a potential process-related impurity and degradant of Telmisartan. The method is designed for use in quality control laboratories and by researchers in the pharmaceutical industry. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results in accordance with international regulatory standards.

Introduction: The Significance of Impurity Profiling

Telmisartan is a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension.[1][2] During its synthesis and storage, various impurities can arise, which may impact the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and control of such impurities.[1]

This compound, also known as Telmisartan EP Impurity G, is a critical impurity to monitor.[3][4][5][6][7] Its structure is closely related to the active pharmaceutical ingredient (API), necessitating a highly specific analytical method to resolve it from Telmisartan and other related substances. This application note addresses this need by providing a detailed, validated HPLC method tailored for its detection.

Forced degradation studies on Telmisartan have shown that it is susceptible to degradation under acidic, alkaline, and oxidative stress conditions, which can lead to the formation of various impurities.[8][9][10][11][12] Therefore, a stability-indicating method, such as the one presented here, is crucial for ensuring the quality of Telmisartan drug substance and drug products.

Experimental

Materials and Reagents

-

Reference Standards: this compound (CAS No: 144702-27-2), Telmisartan API.[3][4][5][13]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

-

Reagents: Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Trifluoroacetic Acid (TFA).[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been optimized for the separation and quantification of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, and UV/Vis Detector. |

| Column | Reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size).[12][14] |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. |

| Mobile Phase B | Acetonitrile. |

| Gradient Elution | 0-5 min: 60% A, 40% B5-15 min: 60% A -> 30% A, 40% B -> 70% B15-20 min: 30% A, 70% B20-25 min: 30% A -> 60% A, 70% B -> 40% B25-30 min: 60% A, 40% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min.[10][12] |

| Column Temperature | 30°C.[8][15] |

| Detection Wavelength | 230 nm.[1][8][16] |

| Injection Volume | 10 µL.[16] |

| Diluent | Mobile Phase A and Acetonitrile (50:50 v/v). |

Rationale for Method Parameters:

-

Column: A C18 column is chosen for its hydrophobicity, which provides excellent retention and separation for the moderately non-polar Telmisartan and its impurities.

-

Mobile Phase: A phosphate buffer (Mobile Phase A) is used to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times. Acetonitrile (Mobile Phase B) is a strong organic solvent that elutes the analytes from the column.

-

Gradient Elution: A gradient program is employed to ensure the efficient elution of both early-eluting polar impurities and the more retained Telmisartan API, providing a good resolution between all peaks within a reasonable run time.

-